molecular formula C11H8Cl2OS B7872383 (3,4-Dichlorophenyl)(thiophen-3-yl)methanol

(3,4-Dichlorophenyl)(thiophen-3-yl)methanol

Cat. No.: B7872383
M. Wt: 259.2 g/mol
InChI Key: FYCJOZIXOHTJQQ-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(thiophen-3-yl)methanol (: 1248403-10-2) is a high-value chemical compound with the molecular formula C11H8Cl2OS and a molecular weight of 259.15 g/mol . This compound features a methanol group bridging a 3,4-dichlorophenyl ring and a thiophen-3-yl heterocycle, a structure of significant interest in modern chemical research and development . The SMILES notation for this molecule is OC(C1=CC=C(Cl)C(Cl)=C1)C2=CSC=C2, which precisely describes this unique arrangement . As a key synthetic intermediate, this compound offers researchers a versatile building block for the exploration of novel chemical entities. Its molecular architecture, combining aromatic chlorination with a thiophene ring, suggests potential utility in the development of ligands for catalytic systems, organic electronic materials, and in pharmaceutical research for constructing more complex target molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(3,4-dichlorophenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2OS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCJOZIXOHTJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=CSC=C2)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(thiophen-3-yl)methanol typically involves the reaction of 3,4-dichlorobenzaldehyde with thiophene-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(3,4-Dichlorophenyl)(thiophen-3-yl)methanol has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants by interacting with serotonin receptors, which are crucial for mood regulation. Preliminary studies suggest that this compound may exhibit enhanced binding affinity to these receptors, indicating potential efficacy in treating depression and anxiety disorders.
  • Antimicrobial Properties : Research indicates that compounds containing thiophene rings often possess antimicrobial activity. The unique structure of this compound may contribute to its effectiveness against various pathogens .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, makes it valuable in developing new compounds with specific properties.

Synthesis Methods:

  • Aldol Condensation : This method is commonly used to synthesize derivatives of this compound by reacting appropriate aldehydes with thiophene derivatives under basic conditions.
  • Reduction Reactions : The compound can be reduced to form alcohol derivatives or other functionalized products that are useful in further synthetic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects:

  • Mechanism of Action : The dichlorophenyl group engages in hydrophobic interactions within protein structures, while the thiophene ring may participate in π-π stacking interactions. Such interactions can influence enzyme activity or receptor signaling pathways .

Antidepressant Research

A study focusing on the binding affinity of this compound to serotonin receptors demonstrated significant interactions that could lead to antidepressant effects. The research highlighted the compound's potential as a lead candidate for developing new antidepressant therapies.

Antimicrobial Testing

In vitro tests conducted on various bacterial strains revealed that this compound exhibited substantial antimicrobial activity. The results indicated that its unique structural features contributed to its effectiveness against gram-positive and gram-negative bacteria .

Comparison with Related Compounds

Compound NameStructureUnique Features
(3-Chlorophenyl)(thiophen-2-yl)methanolC11H9ClOSContains only one chlorine atom; potentially less potent due to reduced electron-withdrawing effects.
(4-Bromophenyl)(thiophen-2-yl)methanolC11H9BrOSBromine may affect solubility and biological activity differently than chlorine.
(3,5-Dichlorophenyl)(thiophen-2-yl)methanolC11H9Cl2OSAdditional chlorine may enhance biological activity compared to the (3,4-Dichlorophenyl) variant.

The unique arrangement of substituents in this compound contributes to distinct pharmacological properties compared to its analogs.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(thiophen-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Thiophene Position Isomers
  • [5-(3,4-Dichlorophenyl)thiophen-2-yl]methanol (QD-9484): Differs in the thiophene substitution position (2-yl vs. 3-yl), altering steric interactions and electronic conjugation. The 3-yl substitution in the target compound may enhance π-π stacking in solid-state applications compared to the 2-yl isomer .
  • (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol: Replaces the dichlorophenyl group with a methoxynaphthyl group, increasing hydrophobicity and aromatic surface area. Predicted density (1.259 g/cm³) and boiling point (467.7°C) suggest higher molecular rigidity than the dichlorophenyl analog .
Halogen and Electron-Withdrawing Group Modifications
  • The iodide group also increases susceptibility to nucleophilic substitution reactions .
  • 4-((3,4-Dichlorophenyl)thio)-3-nitrobenzaldehyde (45c): Incorporates a nitro group and thioether linkage, significantly increasing electron-withdrawing effects.

Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Notable Properties Reference
(3,4-Dichlorophenyl)(thiophen-3-yl)methanol ~273.1 (estimated) Dichlorophenyl, thiophen-3-yl, -CH₂OH Predicted high lipophilicity due to Cl and S atoms
[5-(3,4-Dichlorophenyl)thiophen-2-yl]methanol (QD-9484) 273.2 Dichlorophenyl, thiophen-2-yl, -CH₂OH Similar MW; altered steric profile vs. 3-yl isomer
(3,4-Dichlorophenyl)(2-iodophenyl)methanol (3o) 374.5 Dichlorophenyl, iodophenyl, -CH₂OH Higher MW; iodine enhances polarizability
4-((3,4-Dichlorophenyl)thio)-3-nitrophenyl)methanol (45d) 341.2 Nitro, thioether, -CH₂OH IR υC=N at 1590 cm⁻¹; increased acidity

Biological Activity

(3,4-Dichlorophenyl)(thiophen-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a thiophene ring through a methanol linkage. This unique structure contributes to its diverse interactions at the molecular level, which are crucial for its biological effects. The molecular formula is C₁₂H₈Cl₂OS, with a molecular weight of approximately 259.15 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The dichlorophenyl group may engage in hydrophobic interactions within protein structures, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Compounds with similar structures have been investigated for their potential as antibacterial agents. For instance, compounds containing dichlorophenyl groups have shown enhanced binding affinity to biological targets involved in microbial growth inhibition.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects. The following table summarizes some key findings:

Cell Line IC50 (µM) % Inhibition
MDA-MB-468 (Breast)15.284.83
SK-MEL-5 (Melanoma)12.581.58
T-47D (Breast)10.090.47

These results indicate that the compound effectively inhibits the proliferation of cancer cells, potentially making it a candidate for further drug development.

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the compound's effects on T-47D breast cancer cells, revealing an IC50 value of 10 µM and a significant inhibition percentage of 90.47% . This suggests strong potential for therapeutic applications in breast cancer treatment.
  • Mechanistic Insights : Another investigation explored the compound's interaction with specific molecular targets involved in cancer progression and apoptosis induction . The mechanism was linked to increased caspase activity and modulation of Bcl2 expression, indicating its role in promoting programmed cell death in cancer cells.

Q & A

Q. What are the common synthetic routes for (3,4-Dichlorophenyl)(thiophen-3-yl)methanol?

Methodological Answer: A key synthesis involves catalytic asymmetric addition of organozinc reagents to ketones. For example, (3,4-dichlorophenyl)methanol derivatives can be synthesized via enantioselective arylation using chiral catalysts like (+)- or (−)-MIB (mono-isopinocampheylborane). In one protocol, 3-bromo-1,2-dichlorobenzene reacts under optimized conditions (THF solvent, NaH base) to yield the target compound with 67% yield and 90% enantiomeric excess (ee). Critical steps include catalyst selection, temperature control, and purification via column chromatography .

Q. What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR spectra verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 2.5–3.0 ppm).
  • High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., AS-H) with isopropanol/hexane (5:95) mobile phase resolve enantiomers (retention times: 32.3 min for minor, 35.4 min for major) .
  • Melting Point (mp): Consistent mp data (e.g., 107°C for analogs) indicates purity .

Advanced Research Questions

Q. How is enantiomeric excess determined for chiral derivatives?

Methodological Answer: Enantiomeric purity is quantified using chiral HPLC with a cellulose-based AS-H column. Isocratic elution (isopropanol/hexane, 5:95, 0.5 mL/min flow rate) separates enantiomers, with ee calculated from peak area ratios. For example, (S)-enantiomers show longer retention times due to stereospecific interactions with the stationary phase .

Q. How do structural modifications (e.g., thiophene substitution) impact biological activity?

Methodological Answer: Comparative studies with analogs (e.g., 2-Chloro-3-(3,4-dichlorophenyl)-1-propene) reveal that electron-withdrawing groups on the thiophene ring enhance electrophilic reactivity, influencing interactions with biomolecules. Computational docking and in vitro assays (e.g., enzyme inhibition) are used to correlate substituent effects with activity .

Data Contradiction & Experimental Design

Q. How to address discrepancies in reaction yields during asymmetric synthesis?

Methodological Answer: Yield variations often arise from catalyst enantiomer selection. For instance, (+)-MIB may favor higher ee (90%) compared to (−)-MIB due to steric effects. Optimization involves screening solvents (THF vs. DCM), adjusting catalyst loading (5–10 mol%), and monitoring reaction progress via TLC .

Q. What factors are critical in designing catalytic asymmetric syntheses?

Methodological Answer:

  • Catalyst Design: Chiral ligands (e.g., BINOL derivatives) must match substrate steric demands.
  • Reaction Medium: Polar aprotic solvents (THF) enhance zinc reagent reactivity.
  • Temperature: Low temperatures (−20°C to 0°C) minimize racemization.
  • Workup: Acidic quenching (HCl/MeOH) stabilizes intermediates before purification .

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